6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound notable for its unique fused structure that combines features of pyrrole and triazine. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. The chemical structure can be represented by the formula , with a molecular weight of approximately 180.23 g/mol. Its systematic name reflects its complex arrangement of nitrogen and sulfur atoms, which contribute to its chemical reactivity and biological activity.
This compound is classified under heterocyclic compounds, specifically those containing both nitrogen and sulfur in their rings. It is identified by the Chemical Abstracts Service number 1233179-40-2, which facilitates its tracking in chemical databases. Sources such as PubChem and various chemical suppliers provide detailed information about its properties and availability for research purposes .
The synthesis of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be approached through several methods:
The synthesis typically requires controlled conditions to ensure the stability of intermediates and to facilitate the formation of the desired product. Reaction temperatures, solvents, and catalysts play crucial roles in optimizing yield and purity.
The molecular structure of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine features a fused ring system that includes:
This unique arrangement allows for significant electronic interactions within the molecule, influencing its reactivity and stability.
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can participate in various chemical reactions due to its functional groups:
Understanding the reaction pathways is essential for predicting the outcomes of synthetic routes or potential degradation pathways under various conditions.
The mechanism of action for 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is primarily relevant in biological contexts where it may interact with specific biological targets:
Quantitative data on binding affinities or inhibition constants would typically be derived from experimental studies assessing its biological activity.
Relevant data such as melting point and boiling point are often determined experimentally but may not be universally documented in available literature.
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine holds promise in various scientific domains:
The bridgehead nitrogen (N-4) in the pyrrolo[2,1-f][1,2,4]triazine core is a defining structural feature that enables unique electronic interactions with biological targets. This nitrogen atom creates a π-deficient system with a dipole moment of approximately 4.5 Debye, facilitating strong binding interactions with enzymatic active sites through dipole-dipole forces and hydrogen bonding. In antiviral applications, this electron-deficient character allows the scaffold to mimic purine transition states during viral replication. For example, the pyrrolotriazine moiety in remdesivir's metabolic analogue (GS-441524) exploits this property to inhibit RNA-dependent RNA polymerase by incorporating itself into nascent viral RNA chains [1] [4].
Molecular docking studies reveal that the bridgehead nitrogen forms a critical hydrogen bond with neuraminidase residues (binding energy: -9.2 kcal/mol), explaining the potent anti-influenza activity observed in derivatives like dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (IC₅₀ = 4 µg/mL; selectivity index = 188). The nitrogen's position also enhances intermolecular interactions in solid-state packing, as evidenced by X-ray crystallography showing short contacts (2.8–3.0 Å) with adjacent heterocycles [4] [8].
Table 1: Bioactive Pyrrolotriazine Derivatives Leveraging Bridgehead Nitrogen
| Compound | Biological Target | Key Interaction via N-4 | Activity |
|---|---|---|---|
| GS-441524 (Remdesivir metabolite) | RNA-dependent RNA polymerase | H-bond with Asp623 | Antiviral (Ebola, SARS-CoV-2) |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate | Influenza neuraminidase | H-bond with Arg152 | IC₅₀ = 4 µg/mL |
| 2-[4-[4-[[7-[2-[Methyl(methylsulfonyl)amino]phenyl]pyrrolo[2,1-f][1,2,4]triazin-2-yl]amino]phenyl]piperidin-1-yl]acetamide | Kinase domain | Dipole-dipole with Tyr90 | Kinase inhibition |
Pyrrolo[2,1-f][1,2,4]triazines exhibit distinct advantages over related scaffolds like 1,2,3-triazines or pyrimido[5,4-e][1,2,4]triazines due to their balanced electronic profile and metabolic stability. Unlike monocyclic 1,2,4-triazines which show limited cell permeability (logP ~0.5), the fused pyrrole ring in pyrrolotriazines increases lipophilicity (logP = 1.8–2.5) while maintaining aqueous solubility through heteroatom content (>50 mg/mL). This balance enables superior membrane penetration in cellular assays [1] [2].
The scaffold's π-deficient character (LUMO = -1.8 eV) facilitates inverse electron-demand Diels-Alder reactions unavailable to purine analogues, allowing efficient structural diversification. Comparatively, purine-based drugs suffer from rapid deamination in vivo (t₁/₂ < 2h), whereas pyrrolotriazines resist enzymatic degradation due to the absence of susceptible C6-amino groups. In kinase inhibition, pyrrolotriazines demonstrate 10-fold higher selectivity than imidazo[1,2-a]pyrazines due to reduced π-stacking with off-target ATP sites [1] [4].
Table 2: Comparative Analysis of Triazine-Containing Scaffolds
| Scaffold | Electron Density | logP Range | Metabolic Stability (t₁/₂) | Key Limitations |
|---|---|---|---|---|
| Pyrrolo[2,1-f][1,2,4]triazine | π-Deficient | 1.8–2.5 | >6h | Limited H-bond donors |
| Purine (e.g., adenine) | Amphoteric | -0.9–0.2 | <2h | Susceptible to deamination |
| 1,2,3-Triazine | Highly π-deficient | 0.2–0.8 | >8h | Poor solubility |
| Pyrimido[5,4-e][1,2,4]triazine | π-Excessive | 0.5–1.2 | 3–4h | Photoreactivity |
The methylsulfanyl group at C-2 functions as a versatile bioisostere and regiochemical director. This substituent exhibits a strong σ-withdrawing/π-donating effect (Hammett constants: σₚ = 0.15, σₘ = 0.00), reducing the ring's LUMO energy by 0.7 eV while increasing electron density at C-4 (NMR shift: δC = 158 ppm). This electronic profile enables nucleophilic displacement reactions with amines at 50–60°C without catalysts, yielding derivatives like 2-(piperidin-1-yl) analogues. In contrast, chloro substituents require Pd-catalyzed amination (>100°C) [5] [7].
The C-6 methyl group provides steric stabilization without significant electronic perturbation (Taft steric parameter: Eₛ = -1.24). X-ray crystallography confirms it induces a 15° dihedral angle between pyrrole and triazine rings, preventing planarization that could increase intercalation-related toxicity. This methyl group also blocks CYP3A4-mediated oxidation at C-6, improving metabolic half-life (t₁/₂ = 4.2h vs. 0.8h for unsubstituted analogue). Molecular dynamics simulations show the methyl group contributes to hydrophobic cavity filling in kinase targets (ΔG = -2.3 kcal/mol) [4] [7] [8].
Table 3: Substituent Effects on Pyrrolotriazine Properties
| Substituent | Position | Electronic Effect | Key Synthetic/Biological Roles |
|---|---|---|---|
| Methylsulfanyl (SCH₃) | C-2 | σ-withdrawing/π-donating | 1. Acts as leaving group for nucleophilic substitution 2. Enhances electron density at C-4 3. Lowers LUMO energy by 0.7 eV |
| Methyl (CH₃) | C-6 | Weak electron-donating (σₚ = -0.17) | 1. Blocks metabolic oxidation site 2. Adds 45° dihedral angle for reduced planarity 3. Contributes hydrophobic binding energy (ΔG = -2.3 kcal/mol) |
| Carboxylate (COOCH₃) | C-5/C-6 | Strong electron-withdrawing | 1. Enables Diels-Alder diversification 2. Increases aqueous solubility |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1